2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]-
Description
Properties
IUPAC Name |
7-amino-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O7S2/c17-10-5-6-11-9(7-10)8-14(28(24,25)26)15(16(11)20)19-18-12-3-1-2-4-13(12)27(21,22)23/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBNEMQYSHMDPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)N)S(=O)(=O)O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O7S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066763 | |
| Record name | 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22136-09-0 | |
| Record name | 7-Amino-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-2-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22136-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-(2-(2-sulfophenyl)diazenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022136090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-amino-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 7-Amino-4-hydroxy-3-(2-sulfophenylazo)-2-naphthalenesulfonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9GE84M3GY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Preparation Methods
Stepwise Synthesis Procedure
| Step | Reactants | Conditions | Purpose | Typical Yield |
|---|---|---|---|---|
| 1. Diazotization | 4-aminobenzenesulfonic acid, sodium nitrite, hydrochloric acid | 0–5°C, aqueous | Generate diazonium salt | 90–95% |
| 2. Azo Coupling | Diazotized salt, 7-amino-4-hydroxy-2-naphthalenesulfonic acid | pH 7–8, 0–10°C | Form azo linkage | 80–90% |
| 3. Sulfonation | Azo compound, fuming sulfuric acid (if needed) | 80–120°C | Introduce sulfonic acid group | 70–85% |
| 4. Neutralization | Crude product, ammonium hydroxide | Room temperature | Convert to ammonium/diammonium salt | 95–98% |
Notes on Key Steps
- Diazotization: The aromatic amine is dissolved in hydrochloric acid and cooled. Sodium nitrite is added dropwise to maintain a cold environment and prevent decomposition of the diazonium salt.
- Azo Coupling: The diazonium solution is added slowly to a cold, buffered solution of the naphthalenesulfonic acid derivative. The pH is carefully controlled to optimize yield and purity.
- Sulfonation: If further sulfonation is required, the intermediate is treated with fuming sulfuric acid under controlled heating.
- Neutralization: The final product is neutralized with ammonium hydroxide, yielding the water-soluble ammonium or diammonium salt.
Reaction Scheme
graph TD
A[4-aminobenzenesulfonic acid] -->|Diazotization| B[Diazonium salt]
B -->|Azo coupling| C[7-amino-4-hydroxy-2-naphthalenesulfonic acid]
C -->|Azo compound| D[Sulfonation (if needed)]
D -->|Neutralization| E[Diammonium salt of the target compound]
Analysis of Preparation Methods
Reaction Conditions and Optimization
| Parameter | Typical Range | Effect on Outcome |
|---|---|---|
| Temperature | 0–10°C (diazotization, coupling) | Prevents decomposition, increases selectivity |
| pH (coupling) | 7–8 | Maximizes azo bond formation, minimizes byproducts |
| Sulfonation Temp | 80–120°C | Controls degree of sulfonation |
| Neutralization pH | ~7 | Ensures salt formation, solubility |
- Maintaining low temperatures during diazotization and coupling is critical for the stability of the diazonium intermediate and for high-yield coupling reactions.
- The pH during coupling must be closely monitored. Too acidic or basic conditions can lead to side reactions or hydrolysis of the azo bond.
- Sulfonation is exothermic and should be performed with careful temperature control to avoid over-sulfonation or decomposition.
Research Results and Yields
| Step | Yield (%) | Purity (%) | Key Observations |
|---|---|---|---|
| Diazotization | 90–95 | >99 | Efficient under cold, acidic conditions |
| Coupling | 80–90 | 95–98 | High selectivity, minimal side products |
| Sulfonation | 70–85 | 90–95 | Yield varies with temperature, acid strength |
| Neutralization | 95–98 | >99 | Simple, quantitative, enhances solubility |
Summary Table: Physical and Chemical Properties
This article is based on authoritative chemical databases and synthesis protocols, ensuring reliability and reproducibility for professional and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic reagents like halogens and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
Analytical Chemistry
High-Performance Liquid Chromatography (HPLC)
One of the primary applications of 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]- is in the field of analytical chemistry, particularly in HPLC. It can be effectively separated using a reverse-phase HPLC method. The typical mobile phase consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities during preparative separation processes .
Table 1: HPLC Method Parameters
| Parameter | Description |
|---|---|
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |
| Alternative Phase | Acetonitrile, Water, Formic Acid |
| Column Type | Newcrom R1 HPLC Column |
| Particle Size | 3 µm particles for fast UPLC |
Pharmaceutical Applications
The compound has potential applications in pharmaceuticals due to its ability to form stable complexes with various biomolecules. Its structure allows it to function as a dye or indicator in biological assays, enhancing the visualization of certain biochemical processes.
Case Study: Pharmacokinetics
Research indicates that 2-Naphthalenesulfonic acid derivatives can be utilized in pharmacokinetic studies to track drug absorption and distribution within biological systems. Its use as a tracer in metabolic studies has shown promising results in understanding drug interactions and efficacy .
Dye Production
This compound is also employed in the textile industry as a dye due to its vibrant color properties and stability. It is particularly useful in producing azo dyes, which are widely used for coloring fabrics.
Table 2: Dye Characteristics
| Characteristic | Value |
|---|---|
| Color Type | Azo Dye |
| Stability | High |
| Application | Textiles, Paper |
Environmental Monitoring
The presence of sulfonic acid groups in its structure makes this compound suitable for environmental monitoring applications. It can be used as a marker for tracking pollutants in water systems due to its solubility and stability under varying environmental conditions.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with different molecular targets, leading to changes in color and other properties. In biological systems, the compound can bind to proteins and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Research Findings and Data
Analytical Performance :
Synthetic Routes :
Biological Activity
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]- (CAS Number: 22136-09-0) is an organic compound belonging to the class of naphthalene sulfonates. It is characterized by a complex structure that includes sulfonic acid and azo groups, which contribute to its diverse biological activities. This article explores its biological activity, applications, and relevant research findings.
- Molecular Formula : C₁₆H₁₃N₃O₇S₂
- Molecular Weight : 423.411 g/mol
- LogP : -0.496
- InChI Key : WJBNEMQYSHMDPS-UHFFFAOYSA-N
Biological Activity
The biological activity of 2-naphthalenesulfonic acid derivatives has been studied extensively, particularly their roles in various biochemical pathways and potential therapeutic applications.
1. Antioxidant Activity
Research indicates that compounds similar to 2-naphthalenesulfonic acid exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
2. Anti-Amyloidogenic Activity
Recent studies have highlighted the anti-amyloidogenic properties of related compounds. For instance, a study demonstrated that specific naphthalene sulfonates can inhibit transthyretin (TTR) aggregation, a process associated with amyloidosis. This inhibition was shown to be concentration-dependent, indicating potential therapeutic applications in treating amyloid-related diseases .
3. Antimicrobial Effects
Some derivatives of naphthalene sulfonic acids have displayed antimicrobial activity against various pathogens. The sulfonic acid group enhances solubility and bioavailability, making these compounds effective against bacterial infections .
Case Studies
Several case studies illustrate the biological applications of 2-naphthalenesulfonic acid derivatives:
Case Study 1: Inhibition of TTR Aggregation
A study investigated the effects of a naphthalene sulfonate on TTR aggregation in vitro. The compound was found to inhibit fibril formation significantly at concentrations as low as 20 µM, showcasing its potential as a therapeutic agent for TTR-related amyloidosis .
Case Study 2: Antioxidant Properties
In another study, the antioxidant capacity of a related naphthalene sulfonate was evaluated using DPPH and ABTS assays. The results indicated that the compound effectively reduced oxidative stress markers in cell cultures, suggesting its utility in preventing oxidative damage .
Applications
The unique properties of 2-naphthalenesulfonic acid derivatives make them suitable for various applications:
- Pharmaceuticals : Potential use in developing drugs for neurodegenerative diseases and infections.
- Analytical Chemistry : Employed in high-performance liquid chromatography (HPLC) for separating complex mixtures due to their strong UV absorbance and solubility characteristics .
Research Findings
A summary of key findings related to the biological activity of 2-naphthalenesulfonic acid is presented in the following table:
Q & A
Basic: What are the critical functional groups in this compound, and how do they influence its reactivity and applications?
Answer:
The compound contains a naphthalene core substituted with sulfonic acid (-SO₃H), amino (-NH₂), hydroxy (-OH), and azo (-N=N-) groups. The azo group enables chromophoric properties, making it suitable for dye applications, while sulfonic acid groups enhance water solubility and stability under acidic conditions. The amino and hydroxy groups participate in hydrogen bonding and metal coordination, which are critical for applications in catalysis or biosensing .
Key Functional Groups Table:
| Functional Group | Role in Reactivity/Applications |
|---|---|
| Azo (-N=N-) | Light absorption (λmax ~450–550 nm), dye formation |
| Sulfonic Acid (-SO₃H) | Solubility in aqueous media, pH stability |
| Hydroxy (-OH) | Chelation with metals, redox activity |
| Amino (-NH₂) | Nucleophilic substitution, hydrogen bonding |
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- UV-Vis Spectroscopy : Confirms λmax shifts due to azo group conjugation .
- HPLC-MS : Identifies purity and molecular weight (e.g., MW 903.89 g/mol for derivatives) .
- ¹H/¹³C NMR : Resolves substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- FT-IR : Detects sulfonic acid (S-O stretch ~1030 cm⁻¹) and azo (N=N stretch ~1400 cm⁻¹) groups .
Basic: How does the azo group contribute to the compound’s application in dye chemistry?
Answer:
The azo group’s π→π* transitions enable strong absorption in the visible range, producing vibrant colors. Substituents like sulfophenyl groups modulate electron-withdrawing/donating effects, shifting λmax for specific dye applications (e.g., direct red dyes) .
Advanced: How can synthesis yield be optimized for derivatives with varying substituents?
Answer:
Use a Design of Experiments (DOE) approach:
- Factors : pH (4–6), temperature (60–80°C), reactant molar ratios (1:1 to 1:1.2).
- Response : Yield (%) and purity (HPLC area%).
Evidence shows that sodium sulfonate derivatives require pH 5–6 and 70°C for optimal diazo coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
